![molecular formula C25H19Br2N3 B400866 6-溴-3-[5-(4-溴苯基)-4,5-二氢-1H-吡唑-3-基]-2-甲基-4-苯基喹啉 CAS No. 314034-62-3](/img/structure/B400866.png)
6-溴-3-[5-(4-溴苯基)-4,5-二氢-1H-吡唑-3-基]-2-甲基-4-苯基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The specific molecular structure of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrazoline derivatives are diverse and depend on the specific substituents present in the molecule . The specific chemical reactions of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” are not available in the sources I found.科学研究应用
Antibacterial Activity
Pyrazolines have garnered attention for their antibacterial potential. Reports suggest that this compound may exhibit antibacterial effects against various pathogens, making it a candidate for further investigation in antimicrobial research .
Antifungal Properties
In addition to antibacterial activity, pyrazolines have been explored for their antifungal properties. This compound could potentially inhibit fungal growth and serve as a basis for developing novel antifungal agents .
Antiparasitic Applications
The compound’s structure may lend itself to antiparasitic applications. Investigating its effects on parasites could provide valuable insights for combating parasitic infections .
Anti-Inflammatory Potential
Pyrazolines have been associated with anti-inflammatory effects. This compound might modulate inflammatory pathways, making it relevant for studies related to inflammation and immune responses .
Antidepressant Activity
Research has linked pyrazolines to potential antidepressant properties. Understanding its impact on neurotransmitter systems could contribute to the development of new antidepressant drugs .
Anticonvulsant Properties
Considering its structure, this compound may exhibit anticonvulsant effects. Investigating its impact on neuronal excitability and seizure control could be valuable .
Antioxidant Capacity
Oxidative stress plays a role in various diseases. Pyrazolines, including this derivative, have been explored for their antioxidant potential. Assessing its ability to scavenge free radicals and protect cells from oxidative damage is crucial .
Neurotoxicity Assessment
This study specifically investigated the neurotoxic potential of the compound on acetylcholinesterase (AchE) activity in fish alevins. AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Further research could explore its effects on other organisms and tissues .
作用机制
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific mechanism of action of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.
属性
IUPAC Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFAIQAWNHPNJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400783.png)
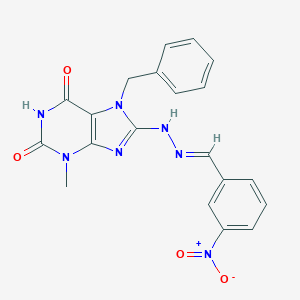
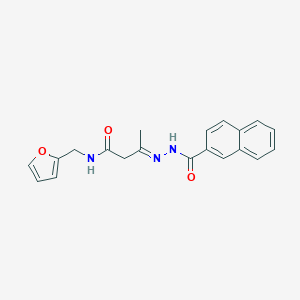
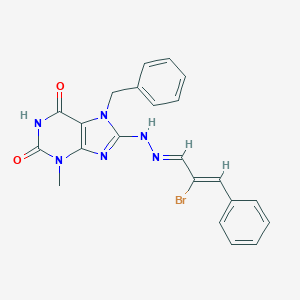
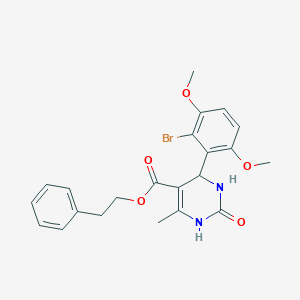
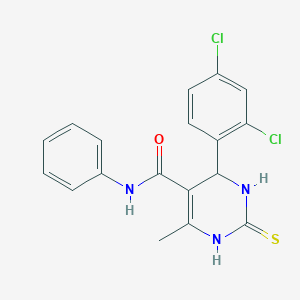
![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)

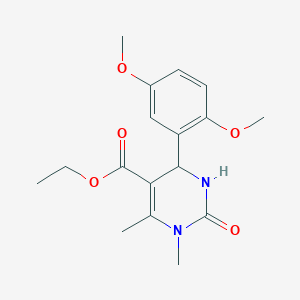
![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)
![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)

